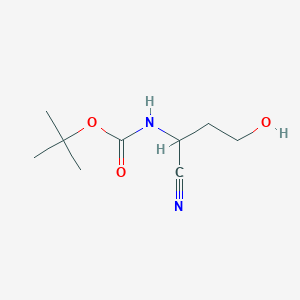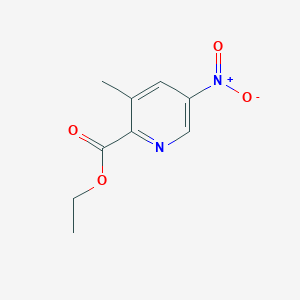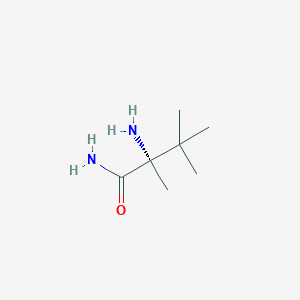
1-(1-methyl-1H-1,2,4-triazol-3-yl)propan-2-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-2-aminedihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-(1-methyl-1H-1,2,4-triazol-3-yl)propan-2-aminedihydrochloride typically involves the following steps:
Cyclization Reaction: The starting material, methyl cyclopropane dicarboxylate, undergoes a cyclization reaction with formyl hydrazine to form the triazole ring.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to yield the desired triazole derivative.
Industrial Production: Industrial production methods often involve the use of triazole and halogenated methanol, which react to form the target compound.
Analyse Chemischer Reaktionen
1-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-2-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-2-aminedihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1-methyl-1H-1,2,4-triazol-3-yl)propan-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-2-aminedihydrochloride can be compared with other triazole derivatives:
Eigenschaften
Molekularformel |
C6H14Cl2N4 |
|---|---|
Molekulargewicht |
213.11 g/mol |
IUPAC-Name |
1-(1-methyl-1,2,4-triazol-3-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(7)3-6-8-4-10(2)9-6;;/h4-5H,3,7H2,1-2H3;2*1H |
InChI-Schlüssel |
JEUDYPZDJUQZCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=NN(C=N1)C)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)
![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)












